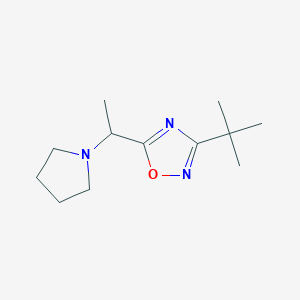
3-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzothiazepin-5-ylmethyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzothiazepin-5-ylmethyl)-1,2,4-oxadiazole is a chemical compound with potential applications in scientific research. This compound is a member of the oxadiazole family and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 3-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzothiazepin-5-ylmethyl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that this compound may act by inhibiting enzymes or interfering with cellular processes. For example, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
3-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzothiazepin-5-ylmethyl)-1,2,4-oxadiazole has been reported to have various biochemical and physiological effects. In vitro studies have shown that this compound has antimicrobial and antiviral activities against a range of pathogens. In addition, this compound has been shown to have anticancer activity by inhibiting cell proliferation and inducing apoptosis. However, more studies are needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzothiazepin-5-ylmethyl)-1,2,4-oxadiazole in lab experiments include its potential applications in various fields of research, such as antimicrobial, antiviral, and anticancer research. This compound is also relatively easy to synthesize and has good yields. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action and biochemical effects.
Zukünftige Richtungen
There are several future directions for research on 3-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzothiazepin-5-ylmethyl)-1,2,4-oxadiazole. One direction could be to study its potential use as a fluorescent probe for imaging studies. Another direction could be to investigate its potential use as a catalyst in organic reactions. Additionally, more studies are needed to fully understand the biochemical and physiological effects of this compound and its mechanism of action.
Synthesemethoden
The synthesis of 3-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzothiazepin-5-ylmethyl)-1,2,4-oxadiazole has been reported in the literature using different methods. One method involves reacting 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylic acid with 3,4-dihydro-2H-1,5-benzothiazepin-5-ylmethylamine in the presence of a coupling agent. Another method involves reacting 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylic acid with 3,4-dihydro-2H-1,5-benzothiazepin-5-ylmethyl isocyanate in the presence of a base. Both methods yield the desired compound with good yields.
Wissenschaftliche Forschungsanwendungen
3-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzothiazepin-5-ylmethyl)-1,2,4-oxadiazole has potential applications in scientific research. This compound has been reported to have antimicrobial, antiviral, and anticancer activities. It has also been studied for its potential use as a fluorescent probe for imaging studies. In addition, this compound has been used as a ligand for metal ion detection and as a catalyst in organic reactions.
Eigenschaften
IUPAC Name |
3-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzothiazepin-5-ylmethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-2-5-13-12(4-1)18(8-3-9-20-13)10-14-16-15(17-19-14)11-6-7-11/h1-2,4-5,11H,3,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSLFTPBXMFPPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C2SC1)CC3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzothiazepin-5-ylmethyl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-Fluorophenyl)-2-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]ethanol](/img/structure/B7544353.png)

![4-[[2-(2,4-Dimethylphenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine](/img/structure/B7544373.png)
![1-methyl-4-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)pyridin-2-one](/img/structure/B7544380.png)
![1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol](/img/structure/B7544389.png)
![[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 2-[(4-fluorobenzoyl)amino]-3-methylbutanoate](/img/structure/B7544395.png)

![2-ethyl-4-[(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]-1,3-thiazole](/img/structure/B7544406.png)



![5-methyl-3-[(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]-1,2-oxazole](/img/structure/B7544457.png)